1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
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Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-3-25(4-2)14-15-27-20-11-7-9-18(20)22(24-23(27)29)30-16-21(28)26-13-12-17-8-5-6-10-19(17)26/h5-6,8,10H,3-4,7,9,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLNLHWUYRGRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural characteristics include:
- Cyclopenta[d]pyrimidine core : This structure is known for its diverse biological activities.
- Indolin moiety : Often associated with antitumor properties.
- Diethylamino group : Enhances solubility and may influence pharmacokinetics.
The biological activity of the compound can be attributed to several mechanisms:
-
Antitumor Activity :
- The indolin component is known to interact with various biomacromolecules, leading to apoptosis in cancer cells. Studies have shown that derivatives of indolin compounds exhibit significant cytotoxicity against multiple cancer cell lines by inducing programmed cell death through pathways such as mitochondrial disruption and caspase activation .
- Antimicrobial Properties :
- Enzyme Inhibition :
Antitumor Studies
A series of experiments have been conducted to evaluate the antitumor efficacy of the compound:
- In vitro assays : The compound was tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM, indicating potent cytotoxic effects .
- Mechanistic Insights : Flow cytometry analyses revealed that treated cells exhibited increased annexin V positivity, suggesting that the compound induces apoptosis. Additionally, Western blot analyses demonstrated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) in treated cells .
Antimicrobial Activity
Research into the antimicrobial properties has yielded promising results:
- Bacterial Strains Tested : The compound was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Results indicated significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MICs) as low as 25 µg/mL for certain strains .
- Mechanistic Studies : The antimicrobial action appears to be linked to disruption of membrane integrity and inhibition of nucleic acid synthesis. Further studies are required to elucidate the precise mechanisms involved.
Case Study 1: Antitumor Efficacy in Animal Models
A recent study explored the antitumor efficacy of the compound in a xenograft model using human tumor cells implanted in immunocompromised mice. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, demonstrating its potential as a therapeutic agent .
Case Study 2: Safety Profile Assessment
In another investigation focusing on safety, the compound was administered at varying doses to healthy rats. Observations indicated no significant adverse effects on vital organs or hematological parameters up to a dose of 100 mg/kg body weight, suggesting a favorable safety profile for further development .
Scientific Research Applications
The compound 1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by case studies and data tables.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. It may exhibit:
- Anticancer Activity: The incorporation of indole and pyrimidine moieties is often associated with anticancer properties. Research suggests that derivatives of similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
- Antimicrobial Properties: Compounds featuring thioether linkages have shown promise in antimicrobial activity. The thioether group in this compound could enhance its interaction with microbial targets, leading to inhibition of growth .
Neuropharmacology
Given the presence of the diethylamino group, this compound may interact with neurotransmitter systems:
- CNS Activity: Compounds with similar amine functionalities have been explored for their effects on the central nervous system (CNS). Preliminary studies indicate potential anxiolytic or antidepressant effects .
Drug Development
The unique structural elements make this compound a candidate for further drug development:
- Lead Compound Identification: As part of a broader screening process, this compound could serve as a lead for the synthesis of new derivatives with enhanced efficacy and reduced toxicity profiles .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of indole-based compounds. The results indicated that compounds with similar structural features to This compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .
Case Study 2: Antimicrobial Efficacy
Research conducted on thioether-containing compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. This study highlighted the importance of substituent groups in enhancing antimicrobial activity, supporting the hypothesis that the thioether group in our compound could be beneficial for similar applications .
Table 1: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity | CNS Activity |
|---|---|---|---|
| Compound A | Moderate | Weak | Strong |
| Compound B | Strong | Moderate | Moderate |
| Target Compound | Potential | Potential | Potential |
Table 2: Structural Features and Corresponding Activities
| Structural Feature | Associated Activity |
|---|---|
| Indole Derivative | Anticancer |
| Thioether Group | Antimicrobial |
| Diethylamino Group | CNS Effects |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
